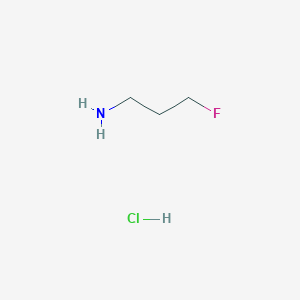

3-Fluoropropan-1-amine hydrochloride

Overview

Description

The compound "3-Fluoropropan-1-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various fluorogenic reagents, fluorometric methods, and the interaction of fluorine-containing compounds with primary amines, which can be relevant to the analysis of similar compounds like "3-Fluoropropan-1-amine hydrochloride" .

Synthesis Analysis

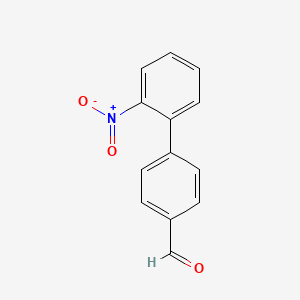

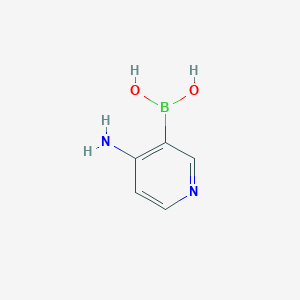

The synthesis of fluorine-containing compounds and their derivatives is a topic of interest in several papers. For instance, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for primary amines is discussed, which could be analogous to the synthesis of related fluorinated compounds . Additionally, the preparation of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for fluorine-18 labeling involves a two-step radiosynthesis that could provide insights into the synthesis of "3-Fluoropropan-1-amine hydrochloride" .

Molecular Structure Analysis

The molecular structure and conformational analysis of fluorine-containing compounds are crucial for understanding their reactivity and interaction with other molecules. The crystal structure analysis of a fluorinated piperidine derivative provides information on the solid and solution conformations, which could be relevant to the structural analysis of "3-Fluoropropan-1-amine hydrochloride" .

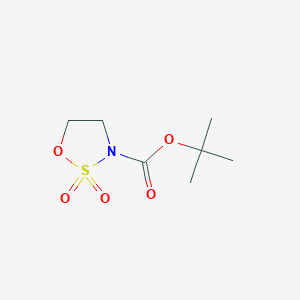

Chemical Reactions Analysis

The reactivity of fluorine-containing compounds with primary amines is a common theme in the papers. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is used for the analysis of primary amines, which could be similar to reactions involving "3-Fluoropropan-1-amine hydrochloride" . The interaction of 3-[18F]fluoropropanesulfonyl chloride with various amines to form sulfonamides also provides insight into potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are essential for their application in various fields. The papers discuss the stability of fluorescent derivatives in acidic and basic solutions, which is important for the manipulation and analysis of such compounds . The thermal stability and phase transitions of a fluorinated compound are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which could be relevant to the study of "3-Fluoropropan-1-amine hydrochloride" .

Scientific Research Applications

Novel Syntheses and Derivatives

- Synthesis of 3-Fluoro-1-Aminoadamantane: A study by Anderson, Burks, and Harruna (1988) details the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, emphasizing its rapid and convenient production method Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives.

Radiochemical Applications

- Use in 18F-Radiolabeling of Amines: Chesis and Welch (1990) explored the use of related compounds in 18F-radiolabeling, a technique crucial in nuclear medicine and imaging Comparison of bromo- and iodoalkyl triflates for 18F-radiolabeling of amines.

Chemical Synthesis and Reactions

- Cyclization to Form Furans: Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans, demonstrating the compound's versatility in organic synthesis Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

Material Science Applications

- Amine Groups in Silica Materials: Hicks et al. (2006) investigated the spacing of amine groups in 3-aminopropyl-grafted silica, which has implications for material science and catalysis Spacing and Site Isolation of Amine Groups in 3-Aminopropyl-Grafted Silica Materials.

Crystal Engineering and Cocrystals

- Formation of Cocrystals: Childs et al. (2004) explored the crystal engineering strategy in forming cocrystals of amine hydrochlorides, including 3-Fluoropropan-1-amine hydrochloride Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids.

Safety and Hazards

Mechanism of Action

Pharmacokinetics

- Absorption : The compound is predicted to have high gastrointestinal absorption .

- Distribution : It is predicted to be able to cross the blood-brain barrier .

- Metabolism : The compound is not a substrate for P-glycoprotein, and it is not an inhibitor of various cytochrome P450 enzymes, suggesting it might have a low potential for drug-drug interactions .

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

properties

IUPAC Name |

3-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRAKQAFBUANAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619875 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropan-1-amine hydrochloride | |

CAS RN |

64068-31-1 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)